molecular formula C15H13Br2NO2 B290905 2,4-dibromo-N-(3-ethoxyphenyl)benzamide

2,4-dibromo-N-(3-ethoxyphenyl)benzamide

Cat. No. B290905
M. Wt: 399.08 g/mol
InChI Key: BTCJSYWDYDFSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-N-(3-ethoxyphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly known as DEPB and is used in various laboratory experiments to understand its mechanism of action and physiological effects.

Scientific Research Applications

DEPB has been used in various scientific research studies, including cancer research, neurobiology, and pharmacology. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. DEPB has also been used to study the role of GABA receptors in the brain and has been found to have anxiolytic effects.

Mechanism of Action

The mechanism of action of DEPB is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain that helps regulate neuronal activity. DEPB has been shown to enhance GABAergic neurotransmission, leading to its anxiolytic effects.
Biochemical and Physiological Effects
DEPB has been found to have anxiolytic, anticonvulsant, and sedative effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. DEPB has a low toxicity profile and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

DEPB is a useful tool in laboratory experiments due to its unique properties. It is a selective GABA receptor agonist that can be used to study the role of GABAergic neurotransmission in various physiological processes. However, DEPB has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on DEPB. One area of interest is its potential as a therapeutic agent for anxiety disorders and epilepsy. Further studies are needed to understand its mechanism of action and efficacy in animal models. Additionally, DEPB could be used as a tool to study the role of GABAergic neurotransmission in other physiological processes, such as sleep and memory.

Synthesis Methods

DEPB can be synthesized by reacting 3-ethoxyaniline with 2,4-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DEPB as a white solid with a melting point of 139-141°C.

properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

2,4-dibromo-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

BTCJSYWDYDFSDJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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